molecular formula C6H14ClN3O B13577124 3-(Dimethylamino)azetidine-3-carboxamide hydrochloride

3-(Dimethylamino)azetidine-3-carboxamide hydrochloride

Katalognummer: B13577124
Molekulargewicht: 179.65 g/mol
InChI-Schlüssel: CSGRWLVYSIHJBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)azetidine-3-carboxamide hydrochloride typically involves the reaction of azetidine-3-carboxamide with dimethylamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product’s formation .

Industrial Production Methods

Industrial production methods for this compound involve bulk manufacturing and custom synthesis. These methods ensure high purity and consistent quality of the compound, making it suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dimethylamino)azetidine-3-carboxamide hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Wirkmechanismus

The mechanism of action of 3-(Dimethylamino)azetidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes .

Eigenschaften

Molekularformel

C6H14ClN3O

Molekulargewicht

179.65 g/mol

IUPAC-Name

3-(dimethylamino)azetidine-3-carboxamide;hydrochloride

InChI

InChI=1S/C6H13N3O.ClH/c1-9(2)6(5(7)10)3-8-4-6;/h8H,3-4H2,1-2H3,(H2,7,10);1H

InChI-Schlüssel

CSGRWLVYSIHJBQ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1(CNC1)C(=O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.